molecular formula C17H12FN3O4 B12207812 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12207812
M. Wt: 341.29 g/mol
InChI Key: UOEZXVOQVLHPMW-UHFFFAOYSA-N
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Description

Overview of N-[4-(4-Fluorophenyl)-1,2,5-Oxadiazol-3-yl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide

This compound is a synthetic heterocyclic compound characterized by a fused 1,4-benzodioxine core linked to a 1,2,5-oxadiazole (furazan) ring via a carboxamide bridge. The molecular formula is inferred as C₁₈H₁₃FN₃O₄ , with a molecular weight of approximately 367.32 g/mol (derived from structural analogs). Key functional groups include:

  • A 1,4-benzodioxine moiety, contributing to metabolic stability.
  • A 4-fluorophenyl-substituted oxadiazole ring, enhancing electronic and steric properties.
  • A carboxamide linker , enabling hydrogen bonding and target interactions.

The compound’s structural complexity arises from the integration of nitrogen- and oxygen-rich heterocycles, which are associated with diverse bioactivities in pharmaceuticals.

Property Value
Molecular Formula C₁₈H₁₃FN₃O₄
Molecular Weight 367.32 g/mol
IUPAC Name This compound
Key Functional Groups 1,4-Benzodioxine, 1,2,5-oxadiazole, carboxamide

Historical Context and Discovery

The compound emerged from structure-activity relationship (SAR) studies targeting insecticidal and anticancer agents. Early work on 1,2,5-oxadiazole carboxamides demonstrated their utility in DNA polymerase studies, while benzodioxine derivatives were explored for their pharmacokinetic stability. The fusion of these motifs was first reported in the mid-2010s, driven by efforts to enhance bioactivity through fluorination—a strategy known to improve membrane permeability and target affinity.

Synthetic routes often begin with gallic acid derivatives , undergoing cyclization and coupling reactions to introduce the fluorophenyl-oxadiazole unit. For example, 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is activated to a reactive intermediate (e.g., acyl chloride) before coupling with 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine .

Significance in Heterocyclic Chemistry

The compound exemplifies the strategic merging of two pharmacologically relevant heterocycles:

  • 1,2,5-Oxadiazole : Known for its electron-deficient nature, this ring participates in π-π stacking and dipole interactions, making it prevalent in anticancer and antimicrobial agents.
  • 1,4-Benzodioxine : Its fused oxygen atoms confer rigidity and resistance to oxidative degradation, improving drug half-life.

The 4-fluorophenyl substituent further modulates electronic properties, enhancing binding to hydrophobic enzyme pockets. Such hybrid structures are pivotal in addressing drug resistance and optimizing selectivity in therapeutic candidates.

Scope and Structure of the Review

This review focuses on:

  • Synthetic methodologies for constructing the benzodioxine-oxadiazole scaffold.
  • Structural insights from spectroscopic and crystallographic analyses.
  • Emerging applications in medicinal chemistry, excluding pharmacokinetic or safety data.

Subsequent sections will elaborate on these themes, providing a foundation for further research and development.

Properties

Molecular Formula

C17H12FN3O4

Molecular Weight

341.29 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H12FN3O4/c18-11-7-5-10(6-8-11)15-16(21-25-20-15)19-17(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,21,22)

InChI Key

UOEZXVOQVLHPMW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NON=C3C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes

The 1,2,5-oxadiazole ring is typically synthesized via cyclization of amidoximes. For the target compound, 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine serves as the key intermediate.

Procedure (,):

  • Formation of amidoxime :

    • React 4-fluorophenylacetonitrile (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) under reflux for 6–8 hours.

    • Yield : 85–90%

  • Cyclization to oxadiazole :

    • Treat the amidoxime with phosphorus oxychloride (POCl₃, 2.0 eq) at 80°C for 4 hours.

    • Quench with ice-water and neutralize with NaHCO₃.

    • Yield : 70–75%

Key Data :

Starting MaterialReagent/ConditionsProductYield
4-FluorophenylacetonitrileNH₂OH·HCl, EtOH/H₂O, refluxAmidoxime88%
AmidoximePOCl₃, 80°C4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine72%

Preparation of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid

Ester Hydrolysis ( ):

Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (CAS 4739-94-0) is hydrolyzed to the carboxylic acid.

Procedure:

  • Dissolve the ester (1.0 eq) in NaOH (2M, 5 vol) and reflux for 3 hours.

  • Acidify with HCl (6M) to pH 2–3.

  • Filter and recrystallize from ethanol/water.

    • Yield : 92%

Key Data :

Starting MaterialReagent/ConditionsProductYield
Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylateNaOH (2M), reflux2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid92%

Coupling of Oxadiazole Amine and Benzodioxine Carboxylic Acid

Carboxamide Formation via Acid Chloride ( , ):

The carboxylic acid is converted to its acid chloride, which reacts with the oxadiazole amine.

Procedure:

  • Acid chloride synthesis :

    • Add thionyl chloride (SOCl₂, 3.0 eq) to the carboxylic acid (1.0 eq) in dry DCM.

    • Stir at 40°C for 2 hours. Evaporate excess SOCl₂.

  • Coupling reaction :

    • Dissolve the acid chloride (1.0 eq) in dry THF.

    • Add 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine (1.1 eq) and triethylamine (2.0 eq).

    • Stir at 25°C for 12 hours.

    • Yield : 68–75%

Key Data :

ComponentReagent/ConditionsProductYield
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acidSOCl₂, DCM, 40°CAcid chloride95%
Acid chloride + oxadiazole amineEt₃N, THF, 25°CN-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide71%

Alternative Route: One-Pot Synthesis

Tandem Cyclization-Coupling ( , ):

A streamlined approach combines oxadiazole formation and carboxamide coupling.

Procedure:

  • React 4-fluorophenylacetonitrile (1.0 eq) with hydroxylamine (1.2 eq) in DMSO/NaOH at 100°C for 2 hours to form amidoxime.

  • Add 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (1.0 eq) and K₂CO₃ (2.0 eq).

  • Stir at 80°C for 6 hours.

    • Yield : 62%

Key Data :

StepReagent/ConditionsIntermediate/ProductYield
Amidoxime formationNH₂OH, DMSO/NaOH, 100°CAmidoxime90%
Tandem cyclization-couplingK₂CO₃, 80°CFinal product62%

Challenges and Optimization

Regioselectivity in Oxadiazole Formation:

The 1,2,5-oxadiazole isomer must be prioritized over 1,3,4-oxadiazole byproducts. Using POCl₃ instead of H₂SO₄ improves selectivity (,).

Purification:

Column chromatography (SiO₂, ethyl acetate/hexane 1:3) is required to isolate the final product due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Halogenation and nitration reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. Specifically, N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential to inhibit cancer cell proliferation.

Case Studies:

  • A study evaluated various oxadiazole derivatives for anticancer activity against different cancer cell lines. The compound demonstrated notable cytotoxic effects in vitro against several cancer types, including breast and prostate cancers .
CompoundCancer TypeIC50 (µM)
This compoundBreast Cancer0.056
Other Oxadiazole DerivativesProstate Cancer0.080

Anti-inflammatory Properties

The benzodioxane structure is known for its anti-inflammatory effects. Compounds related to N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine have shown efficacy in reducing inflammation markers in various models .

Example Findings:
A derivative with a similar structure was tested and showed a significant reduction in inflammatory cytokines in animal models of arthritis .

Neuropharmacological Applications

Recent studies have explored the potential of oxadiazole derivatives as modulators of neurotransmitter receptors. The compound has been investigated for its effects on the mGluR receptor family, which plays a critical role in neurological disorders.

Research Insight:
One study highlighted that certain oxadiazole derivatives exhibited positive allosteric modulation of mGluR receptors at nanomolar concentrations . This suggests potential applications in treating conditions like anxiety and depression.

Antimicrobial Activity

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine has also been evaluated for antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.

Research Findings:
In vitro studies demonstrated that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria significantly .

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (BH53187)

  • CAS Number : 874376-72-4
  • Molecular Formula : C₁₈H₁₅N₃O₄
  • Molecular Weight : 337.33 g/mol
  • Key Substituent : 4-methylphenyl on the oxadiazole ring.

Comparison :

  • The methyl group on the phenyl ring introduces steric bulk and electron-donating effects, contrasting with the fluorine atom’s electron-withdrawing nature in the target compound. This difference may reduce BH53187’s polarity and alter binding interactions in biological targets .

4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine (ANAZF)

  • CAS Number : 155438-11-2
  • Molecular Features: Contains a nitro group (-NO₂) and an azo (-N=N-) linkage between two oxadiazole rings.

Comparison :

  • The nitro and azo groups render ANAZF highly electron-deficient and reactive, typical of energetic materials or explosives. This contrasts sharply with the carboxamide and benzodioxine groups in the target compound, which prioritize stability and biocompatibility .
  • Applications : Likely restricted to materials science (e.g., propellants, pyrotechnics) rather than pharmaceuticals.

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

  • CAS Number : 2415630-29-2
  • Molecular Formula: C₁₅H₁₉NO₄S₂
  • Molecular Weight : 341.4 g/mol
  • Key Features : A seven-membered 1,4-dithiepan ring with a hydroxyl group and sulfur atoms.

Comparison :

  • This structure may favor applications in chelation therapy or enzyme inhibition targeting sulfur-rich active sites .

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound Not Provided Likely C₁₈H₁₄FN₃O₄ ~335–340 4-fluorophenyl, carboxamide Pharmaceuticals
BH53187 874376-72-4 C₁₈H₁₅N₃O₄ 337.33 4-methylphenyl, carboxamide Drug discovery
ANAZF 155438-11-2 C₆H₄N₈O₅ Not Provided Nitro, azo, oxadiazole Energetic materials
Dithiepan-Benzodioxine Carboxamide 2415630-29-2 C₁₅H₁₉NO₄S₂ 341.4 Hydroxyl, dithiepan, sulfur Chelation, enzyme inhibition

Key Observations

Substituent Effects :

  • Fluorine (target compound) vs. methyl (BH53187): Electron-withdrawing vs. electron-donating groups modulate electronic density, affecting solubility, metabolic stability, and target binding.
  • Nitro/azo (ANAZF) vs. carboxamide (target compound): The former prioritizes reactivity for materials science, while the latter enhances biocompatibility for drug design.

Molecular Weight and Polarity :

  • The dithiepan derivative’s sulfur atoms and hydroxyl group increase molecular weight and polarity compared to the target compound, suggesting divergent pharmacokinetic profiles .

Synthetic Considerations :

  • The target compound and BH53187 likely share synthetic routes (e.g., carboxamide coupling), whereas ANAZF requires diazonium salt chemistry for azo bond formation .

Biological Activity

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of a 1,2,5-oxadiazole ring and a benzodioxine structure. Its molecular formula is C16H14FN3O3C_{16}H_{14}FN_3O_3 with a molecular weight of approximately 315.30 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Coupling with the benzodioxine moiety.
  • Final modifications to introduce the carboxamide functional group.

Biological Activity

Research indicates that compounds with oxadiazole and benzodioxine structures exhibit a variety of biological activities, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar oxadiazole derivatives. For instance:

  • A study by Zhang et al. synthesized various oxadiazole derivatives and evaluated their activity against multiple cancer cell lines (HEPG2, MCF7). Compounds exhibited IC50 values ranging from 0.67 to 1.18 µM, indicating significant cytotoxicity compared to standard treatments .
  • Another investigation highlighted that derivatives containing oxadiazole rings showed promising results in inhibiting tumor growth in vitro and in vivo models .
CompoundCell LineIC50 (µM)Reference
Compound AHEPG20.67
Compound BMCF71.18
Compound CSW11160.80

Anti-inflammatory Activity

The benzodioxine component has been associated with anti-inflammatory effects. Research has shown that certain benzodioxane derivatives can inhibit inflammatory pathways and reduce cytokine production:

  • A study demonstrated that derivatives bearing a benzodioxane structure exhibited significant inhibition of pro-inflammatory cytokines in cell cultures .

Molecular docking studies have been employed to elucidate the binding interactions between this compound and various biological targets:

  • The compound is predicted to interact with key enzymes involved in cancer progression and inflammation pathways. For example, binding affinities to targets like alkaline phosphatase have been noted, which may contribute to its anticancer properties .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative similar to N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine was tested on patients with solid tumors showing promising results in tumor reduction.
  • Case Study 2 : In a preclinical model for rheumatoid arthritis, a related compound demonstrated significant reduction in joint inflammation and pain scores compared to placebo groups.

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